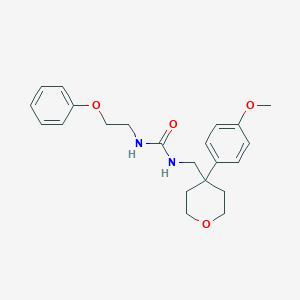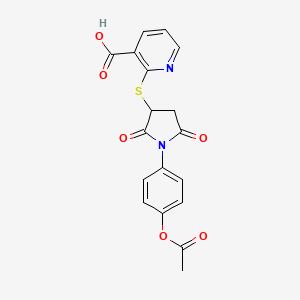![molecular formula C21H21N3O3S B2806263 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851131-58-3](/img/structure/B2806263.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition Potential
Research aimed at investigating the enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties has been conducted. These compounds have been tested for their activity against enzymes like α-glucosidase and acetylcholinesterase (AChE), showing substantial inhibitory activity against yeast α-glucosidase and weak activity against AChE. The in silico molecular docking results were consistent with the in vitro enzyme inhibition data, suggesting these compounds' potential for therapeutic applications in diseases where enzyme inhibition is beneficial (Abbasi et al., 2019).
Antitumor Activity
New derivatives bearing different heterocyclic ring systems have been synthesized and screened for their antitumor activity against a panel of 60 human tumor cell lines derived from nine neoplastic diseases. Some compounds exhibited considerable anticancer activity against specific cancer cell lines, highlighting the potential of these derivatives in cancer treatment strategies (Yurttaş et al., 2015).
Antibacterial Agents
Synthesis of various derivatives as potential antibacterial agents has been explored. These compounds have been tested for their activity against bacterial strains, showing significant antibacterial properties. This research indicates the potential use of these derivatives in developing new antibacterial drugs (Ramalingam et al., 2019).
Organic Light-Emitting Devices (OLEDs)
The compound and its derivatives have been investigated for their applications in organic light-emitting devices (OLEDs), particularly focusing on blue-emissive materials. These studies have shown that certain derivatives exhibit excellent thermal stability and high glass-transition temperatures, making them suitable for use in OLEDs. This research contributes to the development of new materials for OLED technology, potentially leading to more efficient and stable blue-emitting devices (Jayabharathi et al., 2018).
Anti-Inflammatory Activity
The synthesis and evaluation of derivatives for their anti-inflammatory activity have been explored, with some compounds showing significant anti-inflammatory effects. This research suggests the potential therapeutic applications of these derivatives in treating inflammatory conditions (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-4-3-5-17(15(14)2)24-9-8-22-21(24)28-13-20(25)23-16-6-7-18-19(12-16)27-11-10-26-18/h3-9,12H,10-11,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYHTSZANBMWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

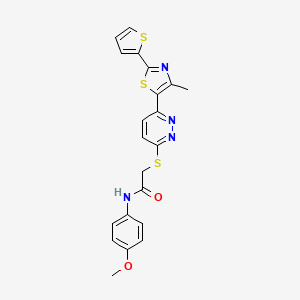

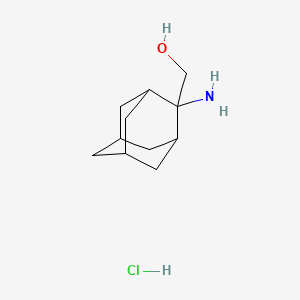

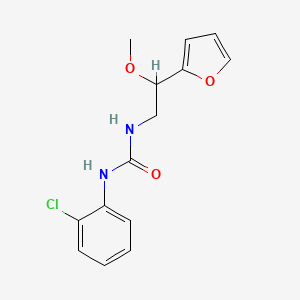
![2-adamantanyl-2-[(4-chlorophenyl)carbonylamino]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2806191.png)
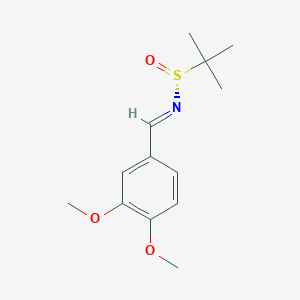
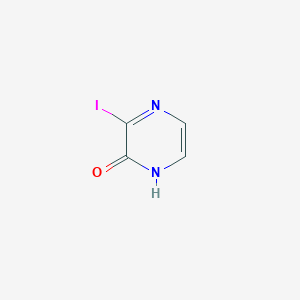
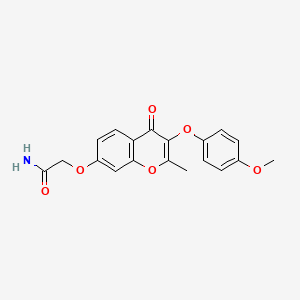
![1-[(3,5-Dimethylphenoxy)methyl]-2-isobutyryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2806199.png)
![Sodium [(2-methoxybenzyl)amino]acetate](/img/structure/B2806200.png)
